Fast red TR salt hemi(zinc chloride)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Fast red TR salt hemi(zinc chloride) is synthesized through a diazotization reaction. The process involves the reaction of 4-chloro-2-methylaniline with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt. The reaction is typically carried out at low temperatures to stabilize the diazonium compound .
Industrial Production Methods
In industrial settings, the production of Fast red TR salt hemi(zinc chloride) follows a similar diazotization process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is often crystallized and purified to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Fast red TR salt hemi(zinc chloride) undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds, which are often used as dyes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., sodium chloride), hydroxides (e.g., sodium hydroxide), and amines (e.g., aniline).
Coupling Reactions: Phenols and aromatic amines are used as coupling partners.
Major Products Formed
Scientific Research Applications
Fast red TR salt hemi(zinc chloride) has a wide range of applications in scientific research:
Mechanism of Action
Fast red TR salt hemi(zinc chloride) exerts its effects through its diazonium group, which can undergo various chemical reactions. In immunohistochemical applications, it acts as a substrate for alkaline phosphatase. The enzyme catalyzes the hydrolysis of the diazonium compound, resulting in the formation of a colored product that can be visualized under a microscope . This reaction is highly specific and allows for the precise detection of target proteins in biological samples .
Comparison with Similar Compounds
Similar Compounds
- Fast red TR salt 1,5-naphthalenedisulfonate salt
- Fast red violet LB salt
- Fast blue BB salt hemi(zinc chloride) salt
- Fast red RC salt
Uniqueness
Fast red TR salt hemi(zinc chloride) is unique due to its specific diazonium structure, which allows it to undergo a wide range of chemical reactions. Its ability to act as a chromogenic substrate for alkaline phosphatase makes it particularly valuable in immunohistochemical applications . Additionally, its red color and stability under various conditions make it a preferred choice for staining and diagnostic assays .
Properties
IUPAC Name |
4-chloro-2-methylbenzenediazonium;dichlorozinc;dichloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H6ClN2.4ClH.Zn/c2*1-5-4-6(8)2-3-7(5)10-9;;;;;/h2*2-4H,1H3;4*1H;/q2*+1;;;;;+2/p-4 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIVFDKBXXMYRL-UHFFFAOYSA-J |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)[N+]#N.CC1=C(C=CC(=C1)Cl)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl6N4Zn |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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